molecular formula C15H17NO3S B2905397 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide CAS No. 1396569-31-5

2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Cat. No.: B2905397
CAS No.: 1396569-31-5
M. Wt: 291.37
InChI Key: HDCFIACRDMSLRA-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is an organic compound that features a benzylthio group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide typically involves the reaction of benzylthiol with N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced under hydrogenation conditions.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving the modulation of enzyme activity or receptor binding. The furan ring and benzylthio group may play crucial roles in its biological activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-3-yl)acetamide: Lacks the benzylthio group, which may result in different biological activities.

    N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide: Similar structure but without the benzylthio group.

    Benzylthioacetamide: Contains the benzylthio group but lacks the furan ring.

Uniqueness

2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is unique due to the presence of both the benzylthio group and the furan ring, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-14(13-6-7-19-9-13)8-16-15(18)11-20-10-12-4-2-1-3-5-12/h1-7,9,14,17H,8,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCFIACRDMSLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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